3-[4-(Azetidin-3-yl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Azetidin-3-yl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione is a complex organic compound with a unique structure that includes an azetidine ring, an isoindolinone moiety, and a piperidine-2,6-dione core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Azetidin-3-yl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Construction of the Isoindolinone Moiety: This step involves the formation of the isoindolinone ring system, which can be achieved through various cyclization and condensation reactions.
Coupling with Piperidine-2,6-dione: The final step involves coupling the azetidine and isoindolinone intermediates with piperidine-2,6-dione under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of specialized catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Azetidin-3-yl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups .
Scientific Research Applications
3-[4-(Azetidin-3-yl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: The compound has potential therapeutic applications, including its use in the development of new drugs for the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-[4-(Azetidin-3-yl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways within the body. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A similar compound with a piperidine-2,6-dione core, used in the treatment of multiple myeloma and other cancers.
Thalidomide: Another related compound with similar structural features, known for its immunomodulatory and anti-inflammatory properties.
Uniqueness
3-[4-(Azetidin-3-yl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione is unique due to its specific combination of structural features, including the azetidine ring and isoindolinone moiety. This unique structure contributes to its distinct chemical properties and potential therapeutic applications .
Properties
Molecular Formula |
C16H17N3O3 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
3-[7-(azetidin-3-yl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C16H17N3O3/c20-14-5-4-13(15(21)18-14)19-8-12-10(9-6-17-7-9)2-1-3-11(12)16(19)22/h1-3,9,13,17H,4-8H2,(H,18,20,21) |
InChI Key |
NZCOJZREXMDJHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C4CNC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.